N-(4-benzoylphenyl)-2-methoxyacetamide is an organic compound characterized by its unique molecular structure, which includes a benzoyl group attached to a phenyl ring and a methoxyacetamide functional group. Its molecular formula is and it has a molecular weight of approximately 269.2952 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
These reactions are fundamental for modifying the compound to enhance its properties or to create derivatives with different biological activities.
Research indicates that N-(4-benzoylphenyl)-2-methoxyacetamide exhibits notable biological activities. It has been studied for its potential:
The precise mechanisms underlying these biological effects involve interactions with specific cellular targets, potentially disrupting critical pathways in microbial or cancerous cells.
The synthesis of N-(4-benzoylphenyl)-2-methoxyacetamide can be achieved through several methods:
These methods allow for the efficient production of N-(4-benzoylphenyl)-2-methoxyacetamide while maintaining high purity levels.
N-(4-benzoylphenyl)-2-methoxyacetamide has several applications across different domains:
Studies investigating the interactions of N-(4-benzoylphenyl)-2-methoxyacetamide with biological targets are crucial for understanding its mechanism of action. These studies typically involve:
Such studies provide valuable insights into how this compound may be utilized therapeutically.
Several compounds share structural similarities with N-(4-benzoylphenyl)-2-methoxyacetamide. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-benzoylphenyl)-2-fluoroacetamide | C16H15FNO3 | Contains a fluorine atom, enhancing reactivity |
| N-(4-benzoylphenyl)-2-chloroacetamide | C16H15ClNO3 | Chlorine substitution affects electronic properties |
| N-(4-benzoylphenyl)-2-hydroxyacetamide | C16H15NO3 | Hydroxyl group introduces additional hydrogen bonding potential |
N-(4-benzoylphenyl)-2-methoxyacetamide is distinguished by its methoxy group, which enhances solubility and alters its interaction profile compared to similar compounds. This modification can lead to improved biological activity and stability, making it a valuable candidate for further research and application development.
The compound’s IUPAC name, N-(4-benzoylphenyl)-2-methoxyacetamide, reflects its core structure: a benzoyl group (C₆H₅-C=O) attached to the para position of a phenyl ring, which is connected via an amide bond to a 2-methoxyacetamide moiety (Fig. 1). Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| SMILES | COCC(=O)NC₁=CC=C(C=C₁)C(=O)C₂=CC=CC=C₂ |
| InChI Key | HVNNTJBWVOUZRS-UHFFFAOYSA-N |
The methoxy group (-OCH₃) at the acetamide chain introduces steric and electronic effects, influencing solubility and reactivity.
While no direct crystallographic data for N-(4-benzoylphenyl)-2-methoxyacetamide is available, related benzophenone-amide hybrids exhibit planar configurations due to π-π stacking between aromatic rings. For example, N-(2-benzoylphenyl)-2-bromoacetamide (CID 84439) crystallizes in a monoclinic system with a dihedral angle of 15.2° between phenyl rings. Computational models suggest similar planar arrangements for N-(4-benzoylphenyl)-2-methoxyacetamide, stabilized by intramolecular hydrogen bonding between the amide N-H and carbonyl oxygen.
Benzophenone derivatives share a common C₆H₅-C=O-C₆H₅ backbone but differ in substituents. A comparison highlights key distinctions:
The methoxyacetamide group in N-(4-benzoylphenyl)-2-methoxyacetamide enhances hydrogen-bonding capacity compared to simpler benzophenones, making it a candidate for supramolecular chemistry.